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Compound of Interest

4-(1-methyl-1H-pyrazol-4-
Compound Name:
yl)benzoic acid

Cat. No.: B3023128

An In-Depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Privileged
Scaffold in Modern Drug Discovery

Executive Summary

4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic building block of significant
interest to the pharmaceutical and life sciences industries. Its molecular architecture, which
combines the biologically active pyrazole nucleus with a versatile benzoic acid moiety, positions
it as a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a
comprehensive overview of its chemical properties, a detailed synthetic protocol with
mechanistic insights, and a survey of its critical applications in medicinal chemistry, particularly
in the development of next-generation antibacterial agents and enzyme inhibitors. The content
herein is curated for researchers, chemists, and drug development professionals, offering field-
proven insights to accelerate discovery programs.

Introduction: The Pyrazole as a Privileged Structure

In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged
scaffold".[1] This designation is reserved for molecular frameworks that can bind to multiple,
unrelated biological targets, thereby serving as a foundation for developing a wide array of
therapeutic agents. The five-membered diazole ring offers a unique combination of features: it
is metabolically stable, capable of participating in hydrogen bonding as both a donor and
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acceptor, and its substitution pattern can be readily modified to fine-tune steric and electronic
properties.

The subject of this guide, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, is an exemplar of this
principle. It integrates the pyrazole core with a benzoic acid group, a classic pharmacophore
and synthetic handle. The N-methylation of the pyrazole ring prevents tautomerization and
locks the scaffold's geometry, which can be crucial for achieving specific receptor-ligand
interactions. This compound serves not as an end-drug itself, but as a high-value intermediate
for constructing more complex and potent molecules.[2]

Physicochemical and Structural Properties

The fundamental properties of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid are summarized
below. These data are essential for planning synthetic transformations, designing analytical
methods, and understanding the compound's general behavior in experimental settings.

Property Value Source
Molecular Formula C11H10N202 [2][3]
Molecular Weight 202.21 g/mol [2]

4-(1-methyl-1H-pyrazol-4-
IUPAC Name _ _ [3]
yl)benzoic acid

Monoisotopic Mass 202.07423 Da [3]
CN1C=C(C=N1)C2=CC=C(C=

SMILES [3]
C2)C(=0)O

JNLQMZREPWAVIE-
InChIKey [3]
UHFFFAOYSA-N

Predicted XlogP 14 [3]

Appearance White to off-white solid (typical) N/A

Synthesis and Characterization: A Validated
Workflow
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The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is most efficiently achieved via a
palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis due to
its reliability and functional group tolerance. The following protocol describes a representative
and self-validating workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a commercially available boronic ester with a halogenated
benzoic acid derivative. The choice of the Suzuki-Miyaura reaction is deliberate; it offers high
yields, mild reaction conditions, and straightforward purification.

Step 1: Reaction Setup

e To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add
methyl 4-bromobenzoate (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
yl)-1H-pyrazole (1.1 eq), and potassium carbonate (K2COs, 3.0 eq).

o Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

» Add a solvent mixture of dioxane and water (4:1 v/v). The aqueous phase is essential for
dissolving the inorganic base and facilitating the catalytic cycle.

e Spage the resulting slurry with Argon for 15 minutes to remove any residual oxygen.

e Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.03 eq) to the
flask. The dppf ligand provides the necessary stability and reactivity for the palladium center.

Step 2: Reaction Execution
o Heat the reaction mixture to 85-90 °C with vigorous stirring.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the
starting material (methyl 4-bromobenzoate) is consumed (typically 4-6 hours).

Step 3: Work-up and Ester Hydrolysis

e Cool the reaction mixture to room temperature and dilute with ethyl acetate.
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» Wash the organic layer sequentially with water and brine. Dry the organic phase over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude
methyl ester intermediate.

o Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

e Add an aqueous solution of lithium hydroxide (LiOH, 2.0 M, 5.0 eq) and stir the mixture at
room temperature for 12-16 hours.

* Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water
and wash with diethyl ether to remove non-polar impurities.

» Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid (HCI). The desired product, 4-
(1-methyl-1H-pyrazol-4-yl)benzoic acid, will precipitate as a solid.

e Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford
the final product.

Workflow Visualization

The following diagram illustrates the synthetic pathway from starting materials to the final
product.
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Step 1: Suzuki Coupling

[Methyl 4-bromobenzoate) [1—Methyl-4—(pinacolato)boron—lH—pyrazo@

Pd(dppf)Clz / K2COs
Dioxane/H20, 90°C

G/Iethyl 4-(1-methyl-lH-pyrazol-4-y|)benzoate]

Step 2: Saponificvation

N

[LiOH /THF/HzO)

(Final Product)

Ef-(l—methyl—1H—pyrazo|-4—yl)benzoic aci(a

Step 3: Acidification & Isolation

o)

G’recipitation & FiltratiorD

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
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Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard
spectroscopic technigues.

» 1H NMR: Expected signals include singlets for the N-methyl protons (~3.9 ppm) and the two
pyrazole protons (~7.8-8.2 ppm), along with two doublets in the aromatic region
corresponding to the para-substituted benzene ring (~7.6 and 8.1 ppm). A broad singlet for
the carboxylic acid proton will appear far downfield (>12 ppm).

e 13C NMR: Will show characteristic peaks for the N-methyl carbon, the pyrazole ring carbons,
the benzene ring carbons, and the carbonyl carbon of the carboxylic acid.

e Mass Spectrometry (ESI): Will show a prominent ion corresponding to the molecular weight
of the compound ([M+H]* at m/z 203.08 or [M-H]~ at m/z 201.07).[3]

Key Applications in Medicinal Chemistry

The true value of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid lies in its utility as a scaffold for
creating potent and selective drug candidates.

Foundation for Novel Antibacterial Agents

The rise of multidrug-resistant bacteria is a pressing global health crisis. Derivatives of
pyrazole-benzoic acid have emerged as a promising class of antibacterial agents, particularly
against Gram-positive pathogens.[4][5] The core scaffold is often elaborated via amide coupling
of the benzoic acid with various amines, leading to molecules with potent activity.

Research has shown that related structures are effective against clinically important strains like
methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus
(VRE).[2][4] The mechanism of action for some of these derivatives is believed to involve the
disruption of the bacterial cell membrane or inhibition of fatty acid biosynthesis.[4][5]

Table of Antibacterial Activity for Related Scaffolds
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Compound

L Target Pathogen MIC Range (pg/mL) Reference
Derivative Class
Anilinomethyl-
pyrazole-benzoic S. aureus (MRSA) 0.78 - 6.25 516171
acids
Anilinomethyl-
pyrazole-benzoic E. faecalis (VRE) 3.12-125 [5]
acids
Phenyl-pyrazole- .
A. baumannii as low as 4 [8]

hydrazones

Fluorophenyl- )
Drug-Resistant
pyrazole-formyl- ) 6.25-25 [9][10]
) ) Bacteria
benzoic acids

Scaffold for Enzyme and Kinase Inhibitors

The pyrazole ring is a well-established pharmacophore in the design of enzyme inhibitors. Its
derivatives have been successfully developed as inhibitors of cyclooxygenase-2 (COX-2) for
the treatment of inflammation.[11] The specific 4-pyrazolyl-benzoic acid motif is present in
numerous patented compounds designed as inhibitors for a range of targets.

More recently, pyrazole derivatives have been investigated as inhibitors of Interleukin-1
receptor-associated kinase (IRAK), a key signaling node in inflammatory pathways.[12] The 4-
(1-methyl-1H-pyrazol-4-yl)benzoic acid scaffold provides a rigid and well-defined vector for
orienting functional groups to interact with the ATP-binding pocket of such kinases.

Safety and Handling

As a laboratory chemical, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid requires careful handling
to ensure user safety.

» Hazard Identification: The compound is classified as causing skin irritation, serious eye
irritation, and may cause respiratory irritation.[2][13][14]

 Precautionary Measures:
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[e]

Always handle in a well-ventilated area or a chemical fume hood.

o

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves.[14]

o

Avoid inhalation of dust and direct contact with skin and eyes.[13][14]

[¢]

Wash hands thoroughly after handling.

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[2][13]

Conclusion and Future Outlook

4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a quintessential example of a modern medicinal
chemistry building block. Its robust synthesis, combined with the proven biological relevance of
the pyrazole-benzoic acid scaffold, ensures its continued importance in drug discovery. Future
research will likely focus on expanding the diversity of libraries based on this core, exploring
new therapeutic areas, and leveraging its structure to design highly selective inhibitors for
challenging biological targets. Its role as a foundational element in the fight against
antimicrobial resistance, in particular, highlights its significant potential to contribute to human
health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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